

What are the physical and chemical properties of Methyl 5-aminopentanoate hydrochloride?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 5-aminopentanoate hydrochloride*

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An In-Depth Technical Guide to **Methyl 5-aminopentanoate hydrochloride** for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminopentanoate hydrochloride is a bifunctional organic molecule featuring both a primary amine and a methyl ester. This structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. The presence of a terminal amino group and an ester functionality on a flexible five-carbon chain allows for a diverse range of chemical transformations. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, facilitating its use in various reaction conditions. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Methyl 5-aminopentanoate hydrochloride**, along with practical experimental protocols for its characterization.

Part 1: Physical Properties

The physical characteristics of **Methyl 5-aminopentanoate hydrochloride** are fundamental to its handling, storage, and application in experimental work. It is typically a white to off-white solid, a characteristic consistent with its nature as an amine salt.^[1] There are some discrepancies in the reported values for its physical constants across different suppliers, which is common and can be attributed to variations in experimental conditions and sample purity.

Property	Value	Source(s)
CAS Number	29840-56-0	[2][3]
Molecular Formula	C ₆ H ₁₄ ClNO ₂	[3][4]
Molecular Weight	167.63 g/mol	[2][5][6]
Appearance	White to Off-White Solid	[1]
Melting Point	145.5-147°C	[1]
Boiling Point	212.2°C at 760 mmHg	[3][5][7]
Solubility	Soluble in water, chloroform, and ether. Slightly soluble in DMSO, Ethanol, and Methanol.	[1][4]
Flash Point	82.1°C - 142°C	[3][4][7]
Vapor Pressure	0.146 mmHg at 25°C	[3][7]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	[1][8]

Part 2: Chemical Properties and Reactivity

The chemical behavior of **Methyl 5-aminopentanoate hydrochloride** is dictated by the interplay between the nucleophilic amino group and the electrophilic ester carbonyl group.

Key Identifiers

- IUPAC Name: methyl 5-aminopentanoate;hydrochloride[9][10]
- InChI Key: FAKIZCQRTPAOSH-UHFFFAOYSA-N[10]
- SMILES: COC(=O)CCCCN.Cl[3][9]

Reactivity Profile

The primary amine is a potent nucleophile and can participate in a wide array of reactions, including:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield higher-order amines.

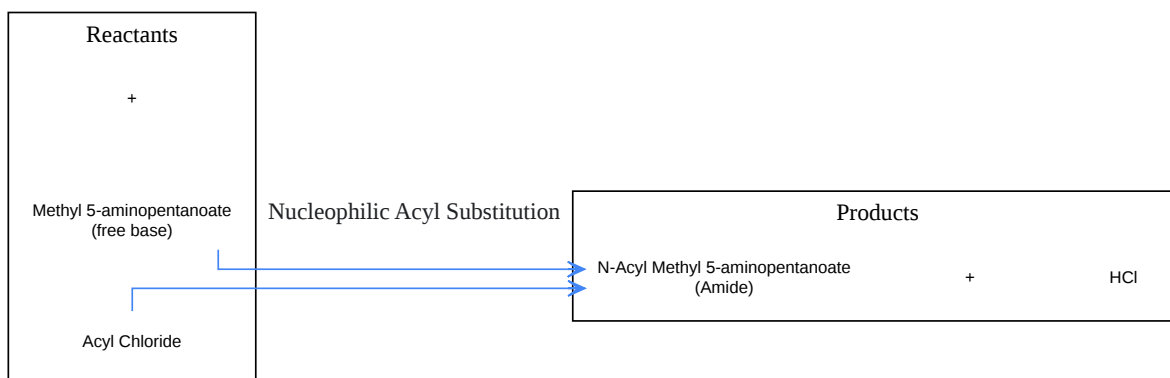
The methyl ester group is susceptible to nucleophilic acyl substitution:

- Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid, 5-aminopentanoic acid.
- Aminolysis: Reaction with ammonia or other amines to form amides. This reaction is generally less efficient than acylation of the amine.[\[11\]](#)
- Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst to form a different ester.

The hydrochloride salt form renders the amino group as an ammonium chloride, which is not nucleophilic. Therefore, for reactions involving the amine functionality, it is typically necessary to add a base to deprotonate the ammonium ion and liberate the free amine.

Illustrative Reaction: Amide Formation

A common application of this molecule is in peptide synthesis or the formation of amide linkages. The following diagram illustrates the reaction of Methyl 5-aminopentanoate (as the free base) with an acyl chloride.



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Caption: General scheme for amide formation.

Part 3: Spectroscopic Properties (Predicted)

While experimental spectra for **Methyl 5-aminopentanoate hydrochloride** are not readily available in public databases, its spectral characteristics can be predicted based on its structure.

Spectroscopy	Predicted Salient Features
^1H NMR	- $-\text{OCH}_3$ (ester methyl): Singlet around 3.6-3.7 ppm. - $-\text{CH}_2\text{-COOCH}_3$ (methylene alpha to ester): Triplet around 2.3-2.4 ppm. - $-\text{CH}_2\text{-NH}_3^+$ (methylene alpha to ammonium): Triplet around 2.9-3.1 ppm. - $-\text{CH}_2\text{-CH}_2\text{-CH}_2-$ (other methylenes): Multiplets between 1.5-1.9 ppm. - NH_3^+ (ammonium): Broad singlet, chemical shift can vary depending on solvent and concentration.
^{13}C NMR	- C=O (ester carbonyl): $\sim 173\text{-}174$ ppm. - $-\text{OCH}_3$ (ester methyl): $\sim 51\text{-}52$ ppm. - $-\text{CH}_2\text{-NH}_3^+$ (carbon alpha to ammonium): $\sim 39\text{-}40$ ppm. - $-\text{CH}_2\text{-COOCH}_3$ (carbon alpha to ester): $\sim 33\text{-}34$ ppm. - Other $-\text{CH}_2-$ carbons: $\sim 21\text{-}28$ ppm.
IR Spectroscopy	- N-H stretch (ammonium): Broad band from $2500\text{-}3300\text{ cm}^{-1}$. - C=O stretch (ester): Strong, sharp peak around $1730\text{-}1740\text{ cm}^{-1}$. - C-O stretch (ester): Strong peak around $1170\text{-}1250\text{ cm}^{-1}$. - C-H stretch (alkane): $2850\text{-}3000\text{ cm}^{-1}$.
Mass Spectrometry	- (ESI+): The protonated molecule of the free base $[\text{M}+\text{H}]^+$ would be observed at m/z 132.10.

Part 4: Experimental Protocols

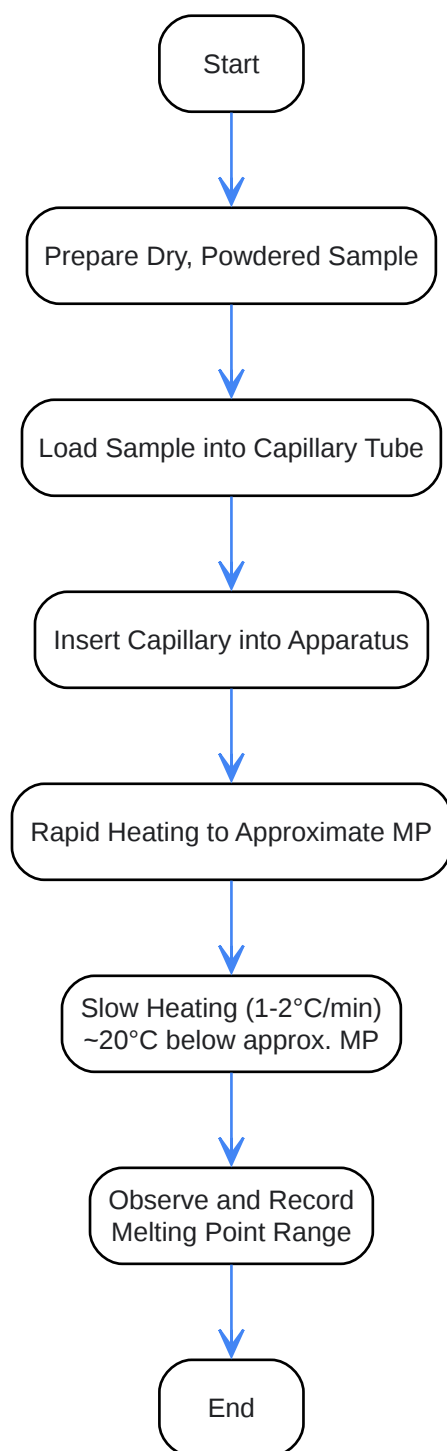
Protocol 1: Melting Point Determination

This protocol describes the determination of the melting point range using a capillary melting point apparatus.

- Sample Preparation:
 - Ensure the **Methyl 5-aminopentanoate hydrochloride** sample is completely dry and finely powdered.

- Load a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the powder.
- Compact the sample into the sealed end of the capillary tube by tapping the tube or dropping it through a long glass tube. The packed sample height should be 2-3 mm.[\[12\]](#)
- Apparatus Setup:
 - Insert the loaded capillary tube into the heating block of the melting point apparatus.
- Measurement:
 - For an unknown or to establish an approximate range, heat the sample rapidly (10-20°C/min).[\[12\]](#)
 - For an accurate measurement, start with a new sample and heat rapidly to about 20°C below the approximate melting point.
 - Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[\[13\]](#)
 - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting point range.
- Post-Measurement:
 - Allow the apparatus to cool before performing another measurement.
 - Always use a fresh sample and a new capillary tube for each determination to ensure accuracy.[\[13\]](#)

Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point.

Protocol 2: ^1H NMR Spectrum Acquisition

This protocol outlines the general steps for preparing a sample of **Methyl 5-aminopentanoate hydrochloride** for ^1H NMR analysis.

- Solvent Selection:
 - Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D_2O) or DMSO-d_6 . D_2O is a good choice for hydrochloride salts.
- Sample Preparation:
 - Weigh approximately 5-10 mg of **Methyl 5-aminopentanoate hydrochloride** directly into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
 - Cap the NMR tube securely and gently agitate or vortex until the sample is completely dissolved.
 - If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent magnetic field distortions.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
 - Place the sample into the NMR magnet.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
 - Acquire the ^1H NMR spectrum using standard acquisition parameters. For a simple ^1H spectrum, a single scan may be sufficient if the sample concentration is adequate.
- Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale. If using D₂O, the residual HDO peak can be set to ~4.79 ppm.
- Integrate the peaks to determine the relative ratios of the different types of protons.

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- To cite this document: BenchChem. [What are the physical and chemical properties of Methyl 5-aminopentanoate hydrochloride?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590614#what-are-the-physical-and-chemical-properties-of-methyl-5-aminopentanoate-hydrochloride]

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